![molecular formula C13H15ClN2O4 B7957138 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl](/img/structure/B7957138.png)
6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible structural changes in response to external stimuli such as light and temperature . The presence of a nitro group and a spiro linkage in its structure imparts distinctive chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3,3’-trimethylindolenine with 2-bromoethyl alcohol, followed by nitration and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic material in the development of optical sensors and switches.
Biology: The compound’s ability to undergo structural changes makes it useful in studying molecular dynamics and interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl involves its ability to undergo reversible structural changes. The compound can switch between a closed spiro form and an open merocyanine form under the influence of light or temperature . This switching mechanism is facilitated by the presence of the nitro group and the spiro linkage, which alter the electronic distribution and molecular geometry. The molecular targets and pathways involved in these changes are primarily related to the compound’s interaction with light and thermal energy.
Comparison with Similar Compounds
6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl can be compared with other spiropyran compounds such as:
Spiropyran: Similar in structure but lacks the nitro group, making it less responsive to certain stimuli.
Spirooxazine: Contains an oxazine ring instead of a piperidine ring, leading to different chemical properties.
Spiroindoline: Features an indoline moiety, which affects its reactivity and applications.
The uniqueness of 6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl lies in its specific combination of a nitro group and a spiro linkage, which imparts distinctive photochromic and thermal properties.
Properties
IUPAC Name |
6-nitrospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPHRVYLIULUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B7957058.png)
![N-[(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957065.png)
![5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B7957076.png)
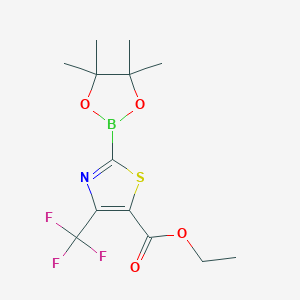
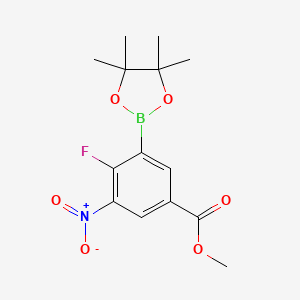
![Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B7957096.png)
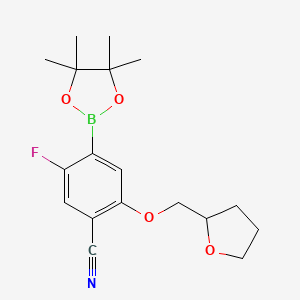
![(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7957118.png)
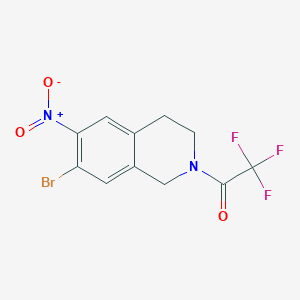
![tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B7957135.png)
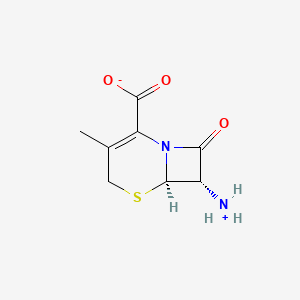
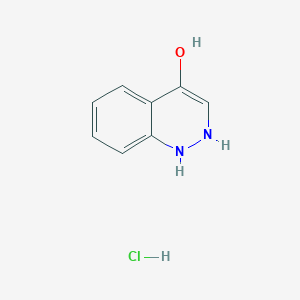
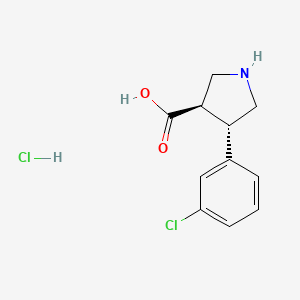
![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)
